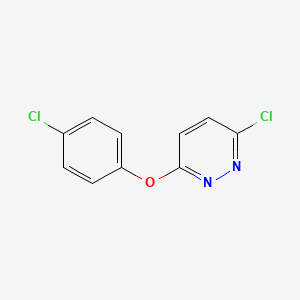

3-Chloro-6-(4-chlorophenoxy)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-chlorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIQSRSKWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444423 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69025-13-4 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-(4-chlorophenoxy)pyridazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific derivative, 3-Chloro-6-(4-chlorophenoxy)pyridazine, a molecule of interest in the exploration of new chemical entities for drug discovery.

Chemical and Physical Properties

IUPAC Name: this compound CAS Number: 69025-13-4[2] Molecular Formula: C₁₀H₆Cl₂N₂O[2] Molecular Weight: 241.07 g/mol [2]

While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, the following properties can be predicted based on data from closely related analogs.

| Property | Value | Source/Analogy |

| Appearance | White to off-white solid | Predicted based on similar pyridazine derivatives. |

| Melting Point | Not available | Data for the analogous 3-chloro-6-(4-chlorophenyl)-pyridazine is 200-201 °C.[3] |

| Boiling Point | Not available | --- |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Based on the solubility of similar aromatic heterocyclic compounds. |

Structure:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

This protocol is a generalized procedure based on similar reactions. Optimization of specific parameters may be necessary to achieve optimal yield and purity.

-

Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of 3,6-dichloropyridazine: Once the phenoxide has formed (which may require gentle heating), add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and chlorophenoxy rings.

-

Pyridazine Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. Due to the electronegativity of the adjacent nitrogen and chlorine atoms, these protons are expected to be deshielded and appear at a lower field.

-

Chlorophenoxy Protons: Two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Pyridazine Carbons: Signals for the four distinct carbon atoms of the pyridazine ring are expected. The carbons attached to chlorine and the phenoxy group will be significantly shifted.

-

Chlorophenoxy Carbons: Four signals are anticipated for the chlorophenoxy ring, corresponding to the ipso-carbon attached to the oxygen, the ipso-carbon attached to the chlorine, and the two pairs of equivalent methine carbons.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C stretching: A strong band characteristic of the aryl ether linkage.

-

C=N and C=C stretching: Bands in the aromatic region corresponding to the pyridazine and benzene rings.

-

C-Cl stretching: A band in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the cleavage of the ether linkage.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of a reactive chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. This allows for further functionalization of the molecule, making it a versatile intermediate for the synthesis of a library of derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents at the 3-position.

Potential Applications in Drug Development

While specific biological data for this compound is limited, the broader class of pyridazine derivatives has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many pyridazine-containing compounds have been investigated as potential anticancer agents. [4]They have been shown to target various cellular pathways involved in cancer progression.

-

Antimicrobial Activity: The pyridazine nucleus is a component of several compounds with demonstrated antibacterial and antifungal properties. [5]* Enzyme Inhibition: The structural features of pyridazines make them suitable candidates for the design of enzyme inhibitors. For instance, certain pyridazine derivatives have been explored as PARP-1 inhibitors, which are of interest in cancer therapy.

The presence of the 4-chlorophenoxy group in this compound may confer specific interactions with biological targets and influence its pharmacokinetic properties. Further biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Due to the limited toxicological data available, this compound should be handled with care by trained personnel in a laboratory setting. [6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry methodologies. While detailed experimental characterization and biological evaluation of this specific molecule are not extensively reported, the known activities of related pyridazine derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological properties is encouraged to fully elucidate its potential.

References

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Ather, F., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.

- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97.

- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3698.

- Fan, Z., et al. (2010). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o716.

- Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1313-1330.

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS.

- BLDpharm. (n.d.). 69025-13-4|this compound.

- ChemicalBook. (n.d.). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3.

- Castillo, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers, 77(9), 5459-5465.

- ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine.

- PubChem. (n.d.). 6-Amino-3-chloropyridazine.

- NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-.

- Abd El-Salam, N. M., et al. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 1-8.

- ChemicalBook. (n.d.). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis.

- Shawali, A. S., et al. (2002). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Archiv der Pharmazie, 335(5), 241-246.

- TCI EUROPE N.V. (2022).

- Kumar, A., et al. (2017). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 26(10), 2289-2302.

- Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26038-26050.

- ChemicalBook. (n.d.). Pyridazine(289-80-5) 1H NMR spectrum.

- Patel, N. B., & Patel, H. R. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Journal of Scientific Research, 66(3), 243-249.

- Apollo Scientific. (2022).

- SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.

- Al-wsabie, A. A., et al. (2024). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. Results in Chemistry, 7, 101699.

- Berardi, F., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 26(15), 4492.

- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26.

- Guidechem. (n.d.). 3-chloro-6-(4-nitrophenoxy)pyridazine 1490-54-6.

- NIST. (n.d.). Pyridazine, 3,6-dichloro-.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 4-Chlorobenzophenone(134-85-0)IR1.

- Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr.

- ChemicalBook. (n.d.). Pyrazine(290-37-9) 13C NMR spectrum.

Sources

- 1. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 69025-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 3-Chloro-6-(4-chlorophenoxy)pyridazine Derivatives: Mechanisms, Protocols, and Applications

Executive Summary: Pyridazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds with significant pharmacological importance, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of 3-chloro-6-(4-chlorophenoxy)pyridazine, a key intermediate for the development of novel therapeutic agents. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This document offers an in-depth exploration of the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses strategies for process optimization and troubleshooting, and outlines pathways for further diversification of the target molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

The Significance of Pyridazine Scaffolds in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to form multiple hydrogen bonds, which facilitates strong interactions with biological targets.[4] Derivatives of pyridazine have been extensively studied and are known to possess a diverse array of pharmacological activities, including:

-

Anticancer: Certain pyridazinone-containing compounds have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a validated target in cancer therapy.[4][5]

-

Anti-inflammatory: Novel pyridazine derivatives have demonstrated selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]

-

Antihypertensive and Antidiabetic: Various substituted pyridazines have shown potential as anti-hypertensive and anti-diabetic agents.[1][3]

-

Antimicrobial and Antiviral: The pyridazine core is present in numerous compounds with reported antibacterial, antifungal, and antiviral activities.[3][6]

The this compound structure serves as a crucial building block. The reactive chlorine atom at the 3-position allows for subsequent functionalization, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[7][8]

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridazine ring, being inherently electron-poor due to the electronegativity of the two adjacent nitrogen atoms, is activated for nucleophilic attack.[8][9]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile—in this case, the 4-chlorophenoxide anion—on the carbon atom bearing a leaving group (a chlorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10] The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride leaving group.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[7][9] In 3,6-dichloropyridazine, the ring nitrogens serve this activating role effectively.

Key Reagents and Their Roles

-

Pyridazine Precursor: 3,6-Dichloropyridazine is the standard starting material. It is typically synthesized by treating maleic hydrazide (pyridazine-3,6-diol) with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11][12][13]

-

Nucleophile: 4-Chlorophenol provides the phenoxy moiety. It is converted in situ to its more nucleophilic conjugate base, the 4-chlorophenoxide anion.

-

Base: A base is required to deprotonate 4-chlorophenol. The choice of base is critical for reaction success.

-

Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base suitable for this transformation.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol. Requires anhydrous conditions and careful handling.

-

Potassium tert-butoxide (t-BuOK): Another strong base effective for this purpose.

-

-

Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic polar solvents are preferred as they effectively solvate the cation of the base without deactivating the nucleophile.

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-boiling, polar aprotic solvents that are excellent for SNAr reactions.

-

Acetonitrile (ACN): A lower-boiling polar aprotic solvent, also a viable option.

-

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a general and reliable procedure for the gram-scale synthesis of the title compound.

Materials and Equipment

-

Chemicals: 3,6-Dichloropyridazine, 4-Chlorophenol, Potassium Carbonate (anhydrous, powdered), Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Hexanes, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5 mL per mmol of starting material).

-

Nucleophile Formation: Stir the suspension under a nitrogen atmosphere at room temperature for 20-30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.

-

Addition of Electrophile: Add 3,6-dichloropyridazine (1.05 eq.) to the mixture in one portion.

-

Heating and Monitoring: Affix a condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 3-6 hours.[11]

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which should cause the crude product to precipitate.

-

Extraction: If a solid precipitates, it can be collected by vacuum filtration. Alternatively, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure this compound.[11]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Process Optimization and Troubleshooting

Careful control of reaction parameters is essential for maximizing yield and purity. The primary challenge is managing the selectivity between the desired mono-substituted product and the di-substituted byproduct.

| Parameter | Challenge | Optimization Strategy & Rationale |

| Stoichiometry | Formation of 3,6-bis(4-chlorophenoxy)pyridazine. | Use a slight excess of the limiting reagent (3,6-dichloropyridazine) or precisely 1.0 equivalent of 4-chlorophenol. This starves the reaction of the nucleophile after the first substitution, minimizing the second addition.[11] |

| Temperature | Low temperature leads to slow or incomplete reaction; high temperature increases the rate of byproduct formation. | An optimal range of 80-90 °C is typically effective. Lowering the temperature can enhance selectivity for mono-substitution, as the second substitution often requires a higher activation energy.[11] |

| Reaction Time | Insufficient time results in low conversion; excessive time allows the di-substituted byproduct to form. | Closely monitor the reaction by TLC. Stop the reaction as soon as the 3,6-dichloropyridazine starting material is consumed. |

| Base/Solvent | Incomplete deprotonation of phenol; moisture inactivating strong bases like NaH. | Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous. If using NaH, ensure all reagents and the solvent are rigorously dried. |

Synthesis of Further Derivatives

The synthesized this compound is a valuable intermediate for further chemical elaboration. The remaining chlorine atom at the 3-position is still activated towards SNAr and can be displaced by a variety of nucleophiles, allowing for the creation of a diverse library of compounds.[14][15]

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and highly adaptable method. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters such as stoichiometry and temperature, researchers can achieve high yields of this valuable synthetic intermediate. The product serves as a versatile platform for the development of novel, biologically active pyridazine derivatives, underscoring its continued importance in the field of medicinal chemistry and drug discovery.

References

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.

-

Gherghel, S., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-335. [Link]

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

Al-Ostath, A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(1), 136-157. [Link]

-

Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). IP.com. [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. jocpr.com [jocpr.com]

- 3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 13. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jofamericanscience.org [jofamericanscience.org]

Unlocking the Therapeutic Potential of 3-Chloro-6-(4-chlorophenoxy)pyridazine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the potential therapeutic applications of the novel compound 3-Chloro-6-(4-chlorophenoxy)pyridazine. While direct biological studies on this specific molecule are nascent, its structural features, particularly the pyridazine core, offer a compelling rationale for investigating its activity against a range of high-value therapeutic targets. This document will synthesize existing knowledge on pyridazine derivatives to propose putative mechanisms of action and lay out a comprehensive, field-proven strategy for target identification and validation.

The Pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyridazine ring system is a well-established pharmacophore, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its π-deficient nature, make it an attractive scaffold for designing molecules that can interact with a variety of biological targets.[1][3] The pyridazine nucleus is a key component in approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1]

Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory effects: By modulating key inflammatory mediators such as TNF-α, IL-6, and thromboxane A2 (TxA2).[4]

-

Anticancer properties: Through the inhibition of critical signaling pathways involving PI3K, PARP-1, and cyclin-dependent kinases.[3][5][6]

-

Central Nervous System (CNS) modulation: With some derivatives showing affinity for receptors like the GABA A receptor.[7]

-

Cardiovascular applications: Including vasorelaxant effects mediated by endothelial nitric oxide synthase (eNOS).

The specific substitutions on the pyridazine ring of this compound—a chlorine atom and a 4-chlorophenoxy group—are anticipated to significantly influence its target specificity and pharmacological profile.

Potential Therapeutic Targets for this compound

Based on the established activities of structurally related pyridazine compounds, we can hypothesize several promising therapeutic targets for this compound.

Inflammatory Pathway Modulation: Targeting Kinases and Cytokine Signaling

Rationale: Chronic inflammation is a hallmark of numerous diseases. Pyridazine derivatives have been shown to be effective anti-inflammatory agents.[4][5] Specifically, the inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production, is a validated therapeutic strategy.[6]

Hypothesized Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Proposed Mechanism of Action: this compound may act as a competitive inhibitor of ATP binding to the p38 MAPK active site, thereby preventing its activation and downstream signaling cascades that lead to the production of TNF-α and IL-6.

Signaling Pathway: p38 MAPK in Inflammation

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Oncogenic Signaling Inhibition: A Focus on Proliferation and DNA Repair

Rationale: The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyridazine derivatives have shown promise as anticancer agents by targeting key enzymes in these pathways.[3][5][6] Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers.[3]

Hypothesized Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)

Proposed Mechanism of Action: The structural features of this compound may allow it to bind to the nicotinamide-binding pocket of PARP-1, preventing its catalytic activity. This would impair DNA repair in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies.

Experimental Workflow: PARP-1 Inhibition Assay

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

Experimental Protocols for Target Validation

The following protocols provide a robust framework for validating the hypothesized therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay for p38 MAPK

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of the compound in assay buffer.

-

Prepare a solution of recombinant active p38 MAPK.

-

Prepare a solution of a suitable kinase substrate (e.g., ATF2) and ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

-

Detection:

-

Quantify the phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its putative target within a cellular context.

Methodology:

-

Cell Treatment:

-

Culture cells expressing the target protein (e.g., p38 MAPK or PARP-1).

-

Treat the cells with this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell lysates or intact cells across a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method.

-

-

Data Analysis:

-

Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Quantitative Data Summary

| Parameter | p38 MAPK Inhibition | PARP-1 Inhibition | Cellular Viability (Cancer Cell Line) |

| IC50 / EC50 | To be determined | To be determined | To be determined |

| Assay Type | In vitro kinase assay | In vitro enzymatic assay | MTT/CellTiter-Glo assay |

| Positive Control | Known p38 MAPK inhibitor | Known PARP-1 inhibitor | Staurosporine |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its pyridazine core, a scaffold with a proven track record in medicinal chemistry, suggests a high potential for biological activity. The proposed therapeutic targets—p38 MAPK for inflammatory diseases and PARP-1 for oncology—are supported by a strong body of evidence from related pyridazine derivatives.

The experimental strategies outlined in this guide provide a clear and logical path for the initial stages of target identification and validation. Successful validation of these or other targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent with the potential to address significant unmet medical needs.

References

- Mini Rev Med Chem. 2025 Aug 13.

- MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- Scirp.org.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- ResearchGate.

- PMC - NIH.

- RSC Medicinal Chemistry (RSC Publishing).

- ResearchGate. Recent advances in pyridazine chemistry.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 3-Chloro-6-(4-chlorophenoxy)pyridazine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in a wide array of biologically active compounds. This guide focuses on a specific, strategically important derivative: 3-Chloro-6-(4-chlorophenoxy)pyridazine. We will delve into its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics.

Introduction: The Pyridazine Core and the Significance of this compound

The pyridazine nucleus is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, increasing the molecule's polarity and potential for target engagement compared to its carbocyclic counterparts.[1]

This compound (CAS No. 69025-13-4) is a key synthetic intermediate.[2] Its structure combines the reactive chloropyridazine core with a 4-chlorophenoxy moiety. The chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The 4-chlorophenoxy group can contribute to the overall lipophilicity and binding interactions of the final molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69025-13-4[2] |

| Molecular Formula | C₁₀H₆Cl₂N₂O[3] |

| Molecular Weight | 241.07 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥95% (commercially available)[3] |

Synthesis and Characterization

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with 4-chlorophenol. This reaction is a common and efficient method for the preparation of 6-aryloxy-3-chloropyridazine derivatives.[4]

General Synthetic Protocol

The synthesis is typically carried out by reacting 3,6-dichloropyridazine with 4-chlorophenol in the presence of a base in a suitable solvent.

Experimental Protocol:

-

To a solution of 4-chlorophenol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to an hour to ensure the formation of the phenoxide salt.

-

Add 3,6-dichloropyridazine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The rationale behind this experimental design is the activation of the nucleophile (4-chlorophenol) by the base to form the more reactive phenoxide. The electron-deficient pyridazine ring of 3,6-dichloropyridazine is then susceptible to nucleophilic attack, leading to the displacement of one of the chlorine atoms.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the 4-chlorophenoxy group. The pyridazine protons will appear as doublets, and the protons on the phenoxy ring will likely appear as two doublets due to the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridazine and the 4-chlorophenoxy rings.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl, C-O-C (ether), and C=N bonds, as well as aromatic C-H stretching and bending vibrations.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.07 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with a wide range of pharmacological activities. The pyridazine core is a common feature in many approved drugs and clinical candidates.[6]

A Scaffold for Diverse Biological Activities

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Many pyridazine-based compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology.[7]

-

Anti-inflammatory: The pyridazine scaffold is present in molecules designed to modulate inflammatory pathways.

-

Antihypertensive: Certain pyridazine derivatives exhibit vasodilator activity and are useful as antihypertensive agents.[1]

-

Central Nervous System (CNS) Activity: Pyridazine derivatives have been explored for their effects on the central nervous system, including anticonvulsant properties.[8]

The 3-chloro-substituent on the pyridazine ring of our title compound is a key reactive site. It allows medicinal chemists to readily introduce a variety of amine, thiol, or other nucleophilic groups to generate libraries of compounds for biological screening. This is exemplified in the synthesis of complex molecules where a piperazine moiety is attached at this position.[9]

Caption: Role as a key intermediate in combinatorial chemistry.

Case Study: An Intermediate in the Synthesis of a Complex Heterocycle

A notable example of the utility of this compound is its implicit role as an intermediate in the synthesis of 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, a compound whose crystal structure has been reported.[9] In this synthesis, a piperazine derivative is coupled to the 3-position of the pyridazine ring, demonstrating the facile reactivity of the chlorine atom for building molecular complexity.

Conclusion and Future Perspectives

This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of its 3-chloro substituent make it an ideal starting material for the generation of diverse libraries of pyridazine-containing compounds. The well-documented broad spectrum of biological activities associated with the pyridazine scaffold underscores the potential of derivatives of this compound to yield novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and readily accessible building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

- Zabska, R., Kołodziejczyk, A., Sieklucka-Dziuba, M., Morawska, D., & Kleinrok, Z. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310.

- Wang, H., Xiao, J., Zhang, X., Sun, T., & Li, S. (2010). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o716.

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Stauffer, S. R. (1985). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.

- CN104844523A. (2015). Synthesis method of 3-amino-6-chloropyridazine.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- Google Patents. (n.d.). WO2024084491A1 - (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Amanote Research. (n.d.). 3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-Yl}pyridazine. Retrieved from [Link]

- El-Sayed, M. A. A., Al-Hussain, S. A., Al-Warhi, T., & Al-Omair, M. A. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC medicinal chemistry, 14(10), 1905–1923.

-

ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

-

Beijing Innochem. (n.d.). This compound. Retrieved from [Link]

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal chemistry research, 32(10), 1853–1921.

-

PubChem. (n.d.). Pyridafol. Retrieved from [Link]

Sources

- 1. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 2. 69025-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:69025-13-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-(4-chlorophenoxy)pyridazine: Safety, Handling, and Application in Drug Discovery

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 3-Chloro-6-(4-chlorophenoxy)pyridazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure its safe and effective use in the laboratory. The pyridazine moiety is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation.[1]

Compound Profile and Chemical Properties

This compound is a disubstituted aromatic heterocyclic compound. Its structure, featuring a pyridazine ring linked to a 4-chlorophenoxy group, makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity. Pyridazine derivatives are known to exhibit a range of pharmacological effects, including anti-inotropic, anti-blood platelet aggregation, anti-bacterial, and anti-viral activities.[2]

A summary of its key chemical and physical properties is presented below. It is imperative to note that comprehensive, experimentally verified data for this specific compound is not always available in public literature. Therefore, some data is extrapolated from closely related compounds and should be treated with caution.

| Property | Value | Source |

| CAS Number | 69025-13-4 | Echemi[3] |

| Molecular Formula | C₁₀H₆Cl₂N₂O | ChemicalBook[4] |

| Molecular Weight | 241.07 g/mol | MOLBASE[5] |

| Appearance | White to off-white solid (presumed) | General chemical knowledge |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Likely soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate.[6] | Inferred from similar compounds |

| LogP | 3.5757 | MOLBASE[5] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently reported, related pyridazine compounds are classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[7][8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Presumed Hazard Statements based on Analogs:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[8]

Signal Word: Warning[7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before commencing any work with this compound. The following workflow outlines the essential steps for its safe handling.

Engineering Controls

All manipulations of this compound should be performed in a well-ventilated area. A certified chemical fume hood is mandatory for weighing, transferring, and reacting the material to minimize inhalation exposure.[7] Local exhaust ventilation should be utilized to control the dispersion of any dust or vapors.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent personal exposure. The following are the minimum requirements:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[8] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] A lab coat or chemical-resistant apron is also necessary to protect against skin contact.[9] Contaminated clothing should be removed immediately and laundered before reuse.[7]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

General Hygiene Practices

Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term stability.[12]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Container Integrity: Regularly inspect containers for leaks or damage.[10]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[7]

-

Specific Hazards: Thermal decomposition may produce toxic vapors, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.[10]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or watercourses.[10]

-

Containment and Cleaning: For minor spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.[10] For major spills, alert emergency services.[10]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable before disposal in a sanitary landfill.[3]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyridazine ring, further influenced by the chloro substituents. The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution, making it a versatile handle for introducing various functional groups.

The general reactivity of chloro-pyridazines is a subject of interest in computational chemistry to predict their behavior in nucleophilic substitution reactions.[13] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[14]

Illustrative Synthetic Pathway

While specific synthetic protocols for this exact compound are not detailed in the provided search results, a general approach can be inferred from related chemistries. For instance, pyridazine derivatives are often synthesized from maleic anhydrides.[15] The introduction of the chlorophenoxy group could potentially be achieved through a nucleophilic aromatic substitution reaction.

Toxicological and Ecotoxicological Information

Comprehensive toxicological and ecotoxicological data for this compound are not available in the public domain.[3] The safety data sheets for this compound and its analogs indicate "no data available" for acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, and reproductive toxicity.[3][7]

Given the lack of data, it is crucial to handle this compound as a substance of unknown toxicity and to take all necessary precautions to minimize exposure. It is also advised to prevent its release into the environment, as its effects on aquatic life and its persistence and degradability are unknown.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its handling requires a high level of caution due to the presumed hazards based on structurally related compounds and the lack of comprehensive safety data. Adherence to the safety protocols, proper use of personal protective equipment, and a thorough understanding of its chemical properties are essential for its safe and effective use in a research and development setting.

Visualizations

Safe Handling Workflow

Caption: A workflow diagram for the safe handling of this compound.

Emergency Response Logic

Caption: A decision-making diagram for emergency response to exposure.

References

-

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. [Link]

-

3-chloro-6-(3-chlorophenoxy)pyridazine. MOLBASE. [Link]

-

3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis. [Link]

-

3-(2,4,6-Trichlorophenoxy)pyridazine. PubChem. [Link]

-

3-Chloropyridazine. PubChem. [Link]

-

SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]

- Preparation method of 3,4,6-trichloro-pyridazine.

-

3-CHLORO-6-PHENYLPYRIDAZINE. gsrs. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. Wavefunction, Inc.. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 5. 3-chloro-6-(3-chlorophenoxy)pyridazine|112748-84-2 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 69025-13-4|this compound|BLD Pharm [bldpharm.com]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

- 15. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

A Spectroscopic Guide to 3-Chloro-6-(4-chlorophenoxy)pyridazine: Structural Elucidation and Data Interpretation

Abstract

Introduction and Molecular Structure

3-Chloro-6-(4-chlorophenoxy)pyridazine belongs to a class of diazine compounds that are pivotal scaffolds in the development of novel therapeutic agents and functional materials. The molecule's architecture, featuring a dichlorinated pyridazine core linked to a chlorophenoxy moiety via an ether bond, imparts a unique combination of electronic and steric properties. Accurate structural confirmation is the cornerstone of any research and development effort. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation.

This guide will systematically deconstruct the predicted spectroscopic signature of the title compound, explaining the causality behind the expected data and establishing a self-validating framework where NMR, IR, and MS data collectively support the proposed structure.

Molecular Formula: C₁₀H₆Cl₂N₂O Molecular Weight: 257.08 g/mol

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignments. The structure below will be used for all subsequent NMR discussions.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides direct evidence of the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra.

-

Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the pyridazine and chlorophenoxy rings. The symmetry of the 4-chlorophenoxy group simplifies its signal pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.15 - 8.05 | Doublet (d) | 1H | H5 | The proton adjacent to the electron-withdrawing C-Cl bond and pyridazine nitrogen atoms is expected to be significantly deshielded and appear far downfield. |

| 7.60 - 7.50 | Doublet (d) | 1H | H4 | This proton is coupled to H5 and is also deshielded by the heterocyclic ring, appearing downfield but slightly upfield relative to H5. |

| 7.55 - 7.45 | Doublet (d) | 2H | H3'/H5' | These protons are ortho to the chlorine atom and meta to the ether linkage. They will appear as a doublet due to coupling with H2'/H6'. |

| 7.35 - 7.25 | Doublet (d) | 2H | H2'/H6' | These protons are ortho to the ether linkage, which is less deshielding than the chlorine atom. They will appear as a doublet coupled to H3'/H5'. |

Note: The protons on the 4-chlorophenoxy ring (H2'/H6' and H3'/H5') form an AA'BB' spin system, which often appears as two distinct doublets at high field strengths.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to symmetry, 8 distinct signals are predicted (4 for the pyridazine core and 4 for the chlorophenoxy ring).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 162 - 158 | C6 | Carbon attached to two electronegative atoms (N and O), resulting in a strong downfield shift. |

| 155 - 151 | C1' | The ipso-carbon of the phenoxy ring, attached to the ether oxygen. |

| 150 - 146 | C3 | Carbon bearing the chlorine atom is significantly deshielded. |

| 131 - 128 | C3'/C5' | Aromatic carbons ortho to the chlorine atom. |

| 130 - 127 | C4' | Carbon bearing the chlorine atom on the phenoxy ring. |

| 125 - 121 | C5 | Aromatic CH carbon on the pyridazine ring. |

| 124 - 120 | C2'/C6' | Aromatic carbons ortho to the ether linkage. |

| 119 - 115 | C4 | Aromatic CH carbon on the pyridazine ring, typically the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic rings, the C-O ether linkage, and the C-Cl bonds. Data from related structures like 3,6-dichloropyridazine and 3-chloro-6-methoxypyridazine from the NIST database provide a strong basis for these predictions.[2][3]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1550 | C=N Stretch | Pyridazine Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Rings |

| 1270 - 1230 | C-O-C Stretch (Asymmetric) | Aryl Ether |

| 1100 - 1000 | C-Cl Stretch | Aryl Chloride |

| 850 - 800 | C-H Bend (Out-of-plane) | 1,4-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.

-

Ionization: Use a standard electron energy of 70 eV for EI to induce reproducible fragmentation.

-

Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Scan a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 40-400).

Predicted Mass Spectrum (Electron Ionization)

The presence of two chlorine atoms is the most defining feature of the mass spectrum, leading to a highly characteristic isotopic pattern.

4.2.1 Molecular Ion (M⁺) Cluster

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the relative intensities of the isotopic peaks can be predicted. The molecular ion will appear as a cluster of peaks.

| m/z | Isotopic Composition | Predicted Relative Intensity | Assignment |

| 256 | C₁₀H₆(³⁵Cl)₂N₂O | 100% (Base Peak) | M⁺ |

| 258 | C₁₀H₆(³⁵Cl)(³⁷Cl)N₂O | ~65% | M⁺+2 |

| 260 | C₁₀H₆(³⁷Cl)₂N₂O | ~10.5% | M⁺+4 |

This M⁺:M⁺+2:M⁺+4 ratio of approximately 9:6:1 is a definitive signature for a dichlorinated compound and serves as a primary validation point.[4]

4.2.2 Key Fragmentation Pathways

Under EI conditions, the molecular ion will fragment in a predictable manner. The ether linkage is a likely point of cleavage.

Figure 2: Predicted major fragmentation pathway for this compound under electron ionization.

| Predicted m/z | Identity | Rationale |

| 147/149 | [C₄H₂Cl₂N₂]⁺˙ | Loss of the chlorophenoxy radical. This fragment corresponds to the 3,6-dichloropyridazine cation. |

| 127/129 | [C₆H₄ClO]⁺ | Cleavage of the ether bond to form the chlorophenoxy cation. |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from the chlorophenoxy cation. |

Conclusion: A Self-Validating Spectroscopic Profile

This guide presents a detailed, predictive spectroscopic profile of this compound. While based on expert analysis of analogous structures rather than direct measurement, the data provides a robust and reliable foundation for the structural identification of this compound.

The true power of this analysis lies in the synergy between the techniques:

-

MS confirms the molecular weight and the presence of two chlorine atoms.

-

IR identifies the key functional groups (aryl ether, aryl chloride, pyridazine).

-

NMR elucidates the precise arrangement of atoms, confirming the connectivity of the pyridazine and chlorophenoxy rings.

Together, these predicted spectra form a self-validating system. Any synthesized sample of this compound should conform to this spectroscopic signature, providing high confidence in its identity and purity.

References

-

NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. [Link]

-

NIST. Pyridazine, 3,6-dichloro- (IR Spectrum). NIST Chemistry WebBook. [Link]

-

NIST. Pyridazine, 3,6-dichloro- (Mass Spectrum). NIST Chemistry WebBook. [Link]

-

Organic Syntheses. α-CARBOLINE. Organic Syntheses Procedure, vol. 93, p. 272. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Chloro-6-(4-chlorophenoxy)pyridazine

Abstract & Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are valuable in the design of bioactive compounds.[1] Its π-deficient aromatic skeleton and the presence of two adjacent nitrogen atoms facilitate a range of interactions, including hydrogen bonding and chelation, making it a frequent component in modern drug discovery programs.[1][2] Specifically, 3,6-disubstituted pyridazines serve as crucial intermediates for synthesizing a diverse array of biologically active molecules, including potential anticancer agents and central nervous system agents.[2][3][4][5]

This document provides a detailed experimental protocol for the synthesis of 3-Chloro-6-(4-chlorophenoxy)pyridazine , a key building block for more complex pharmaceutical targets. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of the commercially available 3,6-dichloropyridazine with 4-chlorophenol in the presence of a non-nucleophilic base. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the chlorine-substituted carbons, rendering them susceptible to nucleophilic attack by the phenoxide ion. This robust and scalable method provides a reliable route to the desired product.

This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step protocol, a discussion of the underlying reaction mechanism, safety guidelines, and characterization methods.

Reaction Scheme & Mechanism

The synthesis proceeds by reacting 3,6-dichloropyridazine with 4-chlorophenol. Anhydrous potassium carbonate is used as a base to deprotonate the phenol, generating the more nucleophilic 4-chlorophenoxide in situ. The phenoxide then displaces one of the chlorine atoms on the pyridazine ring.

Overall Reaction

Caption: Overall synthesis scheme for this compound.

Mechanistic Rationale

The reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) . The key steps are:

-

Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of 4-chlorophenol to form the potassium 4-chlorophenoxide salt. This step significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The electron-deficient pyridazine ring of 3,6-dichloropyridazine is highly activated towards nucleophilic attack. The 4-chlorophenoxide ion attacks one of the carbon atoms bearing a chlorine atom (C6 or C3).

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted.

-

Rearomatization: The complex rapidly collapses by expelling a chloride ion as the leaving group, restoring the aromaticity of the pyridazine ring and forming the final ether linkage. The reaction is regioselective, yielding the monosubstituted product under controlled conditions.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[6][7]

-

3,6-Dichloropyridazine: Harmful if swallowed. Causes skin and serious eye irritation.[7] Avoid inhalation of dust.

-

4-Chlorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care.

-

Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

-

Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat and open flames.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[6][8] An emergency eyewash and shower station should be readily accessible.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | 5.00 g | 33.56 | 1.0 |

| 4-Chlorophenol | 106-48-9 | 128.56 | 4.32 g | 33.56 | 1.0 |

| Anhydrous K₂CO₃ | 584-08-7 | 138.21 | 6.95 g | 50.34 | 1.5 |

| Isopropanol (IPA) | 67-63-0 | 60.10 | 100 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | - |

| Brine (sat. aq. NaCl) | 7647-14-5 | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

NMR spectrometer, Mass spectrometer (for characterization)

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of related pyridazine ethers.[2]

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry.

-

Reagent Addition: To the flask, add 3,6-dichloropyridazine (5.00 g, 33.56 mmol), 4-chlorophenol (4.32 g, 33.56 mmol), and anhydrous potassium carbonate (6.95 g, 50.34 mmol).

-

Solvent Addition: Add 100 mL of isopropanol to the flask.

-

Reaction: Begin stirring the suspension and gently heat the mixture to reflux (approx. 82 °C) using a heating mantle. Maintain the reflux under a nitrogen atmosphere for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material (3,6-dichloropyridazine) indicates completion.

-

Work-up (Quenching & Extraction):

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of deionized water and 150 mL of ethyl acetate.

-

Transfer the mixture to a 500 mL separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer again with ethyl acetate (50 mL).

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 100 mL) to remove any remaining inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, typically an off-white or pale yellow solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Expected Results

The identity and purity of the final product, This compound (C₁₀H₆Cl₂N₂O, M.W. 241.08 g/mol ), should be confirmed using standard analytical techniques.

-

Appearance: A white to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. This should be determined using a calibrated melting point apparatus.

-